3-(5-Bromofuran-2-yl)-3-methoxyprop-2-enenitrile
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Overview
Description
3-(5-Bromofuran-2-yl)-3-methoxyprop-2-enenitrile is an organic compound characterized by the presence of a brominated furan ring, a methoxy group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromofuran-2-yl)-3-methoxyprop-2-enenitrile typically involves the following steps:
Bromination of Furan: The starting material, furan, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromofuran.
Formation of the Propenenitrile Moiety: The brominated furan is then reacted with methoxyacetonitrile under basic conditions to form the desired product. This step often involves the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Primary amines.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(5-Bromofuran-2-yl)-3-methoxyprop-2-enenitrile serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for a wide range of chemical transformations.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structural features make it a candidate for the development of drugs targeting specific biological pathways.
Industry
In the materials science field, derivatives of this compound could be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which 3-(5-Bromofuran-2-yl)-3-methoxyprop-2-enenitrile exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrile group can act as a bioisostere for other functional groups, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Bromofuran-2-yl)acrylic acid
- 3-(5-Bromofuran-2-yl)-3-oxopropanal
Uniqueness
Compared to similar compounds, 3-(5-Bromofuran-2-yl)-3-methoxyprop-2-enenitrile is unique due to the presence of the methoxy group and the nitrile group. These functional groups confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Conclusion
This compound is a compound with significant potential in organic synthesis, medicinal chemistry, and materials science. Its unique structural features and versatile reactivity make it a valuable tool for researchers and industry professionals alike.
Properties
CAS No. |
105997-98-6 |
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Molecular Formula |
C8H6BrNO2 |
Molecular Weight |
228.04 g/mol |
IUPAC Name |
3-(5-bromofuran-2-yl)-3-methoxyprop-2-enenitrile |
InChI |
InChI=1S/C8H6BrNO2/c1-11-6(4-5-10)7-2-3-8(9)12-7/h2-4H,1H3 |
InChI Key |
GTHFSMPAGRJKRV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=CC#N)C1=CC=C(O1)Br |
Origin of Product |
United States |
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